molecular formula C17H22N2O B14940812 N-(4-(2-Methylpiperidin-1-yl)benzyl)but-2-ynamide

N-(4-(2-Methylpiperidin-1-yl)benzyl)but-2-ynamide

Cat. No.: B14940812
M. Wt: 270.37 g/mol
InChI Key: ACNDMLPKIBHGDB-UHFFFAOYSA-N
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Description

N-{[4-(2-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}BUT-2-YNAMIDE is a synthetic organic compound that features a piperidine ring, a phenyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}BUT-2-YNAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.

    Formation of the But-2-ynamide Moiety: The but-2-ynamide group is synthesized through an amide formation reaction, typically involving an alkyne and an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}BUT-2-YNAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the alkyne moiety, converting it to an alkene or alkane.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

N-{[4-(2-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}BUT-2-YNAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(2-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}BUT-2-YNAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
  • N-{Phenyl(piperidin-2-yl)methyl}benzamide
  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

N-{[4-(2-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}BUT-2-YNAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

N-[[4-(2-methylpiperidin-1-yl)phenyl]methyl]but-2-ynamide

InChI

InChI=1S/C17H22N2O/c1-3-6-17(20)18-13-15-8-10-16(11-9-15)19-12-5-4-7-14(19)2/h8-11,14H,4-5,7,12-13H2,1-2H3,(H,18,20)

InChI Key

ACNDMLPKIBHGDB-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCC1=CC=C(C=C1)N2CCCCC2C

Origin of Product

United States

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